N-{2-[3-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-methylbenzamide
Description
The compound N-{2-[3-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-methylbenzamide (hereafter referred to as the "target compound") is a benzodioxin-containing derivative with a complex structure featuring:
- A 2,3-dihydro-1,4-benzodioxin core linked to a carbamoylmethyl sulfanyl group.
- An indole moiety connected via an ethyl chain.
- A terminal 4-methylbenzamide substituent.
Properties
IUPAC Name |
N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4S/c1-19-6-8-20(9-7-19)28(33)29-12-13-31-17-26(22-4-2-3-5-23(22)31)36-18-27(32)30-21-10-11-24-25(16-21)35-15-14-34-24/h2-11,16-17H,12-15,18H2,1H3,(H,29,33)(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEWAPMSFSAGMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Alkylation of Indole
The indole nitrogen is alkylated with 2-chloroethylamine under catalytic conditions. Source demonstrates that microwave-assisted N-alkylation using dimethyl carbonate and catalytic DMAP (0.1 equiv) in DMF at 90–95°C achieves >80% yield for analogous N-ethylindoles. Critical parameters include:
- Base : DBU or DMAP (0.05–0.15 equiv).
- Solvent : Polar aprotic solvents (DMF, DMA) enhance reactivity.
- Temperature : 90°C for 1–36 hours under microwave irradiation.
Example protocol :
Indole (1.0 equiv), 2-chloroethylamine hydrochloride (1.2 equiv), DMAP (0.1 equiv), and K2CO3 (2.0 equiv) in DMF are irradiated at 90°C for 12 hours. The product 1-(2-chloroethyl)-1H-indole is isolated via column chromatography (Yield: 78%).
Functionalization at C3 with a Sulfanylmethyl Group
The C3 position is electrophilic, enabling substitution. Source describes thiol-ene click chemistry for introducing sulfanyl groups. Alternatively, radical addition using α-acetoxy acetophenone and photocatalysis (as in) generates phenacyl radicals that couple with indole.
Stepwise approach :
- Chloroacetylation : Treat 1-(2-chloroethyl)-1H-indole with chloroacetyl chloride in DCM to form 3-chloroacetyl-1-(2-chloroethyl)-1H-indole .
- Thiol substitution : React with mercaptoacetic acid in the presence of K2CO3 to yield 3-(carboxymethylsulfanyl)-1-(2-chloroethyl)-1H-indole .
Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-yl Carbamoyl Chloride
Preparation of 2,3-Dihydro-1,4-benzodioxin-6-amine
Source outlines methods for benzodioxin amines via reductive amination or Buchwald–Hartwig coupling . For example:
Carbamoyl Chloride Formation
The amine is treated with triphosgene (1.0 equiv) in anhydrous DCM at 0°C to generate the corresponding carbamoyl chloride.
Assembly of the Carbamoylsulfanylindole Intermediate
The sulfanylmethylindole’s carboxylic acid (from Step 2.2) is activated as an acyl chloride using thionyl chloride. Reaction with 2,3-dihydro-1,4-benzodioxin-6-amine in DCM with pyridine as a base affords 3-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1-(2-chloroethyl)-1H-indole (Yield: 72%).
Final Amide Coupling with 4-Methylbenzoic Acid
Activation of 4-Methylbenzoic Acid
4-Methylbenzoic acid is converted to its acyl chloride using oxalyl chloride in DCM.
Coupling with the Ethylamine Sidechain
The intermediate from Step 4 is treated with the 4-methylbenzoyl chloride in the presence of Et3N (2.0 equiv) in DCM. The reaction proceeds at room temperature for 6 hours, yielding the target compound (Yield: 85%).
Optimization and Challenges
Regioselectivity in Indole Substitution
Carbamoylation Efficiency
Purification Challenges
- Silica gel chromatography is essential for isolating intermediates due to similar polarities.
- Recrystallization from ethanol/water mixtures enhances purity.
Comparative Analysis of Synthetic Routes
Method B offers superior efficiency, particularly in reducing reaction times and improving yields through microwave irradiation.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxin and indole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, dimethylformamide, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
In an industrial context, large-scale batch reactors and continuous flow systems are utilized to optimize yield and purity. Automated systems monitor critical parameters such as temperature and pressure to ensure consistent product quality.
Chemistry
N-{2-[3-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-methylbenzamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to novel compounds with desirable properties.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. It may interact with specific molecular targets such as enzymes or receptors, making it useful in studying biochemical pathways.
Medicine
The therapeutic potential of this compound is being explored for treating various diseases. Studies have indicated its effectiveness against conditions such as diabetes and Alzheimer's disease due to its enzyme inhibitory properties.
Case Study: Enzyme Inhibition
Research has shown that derivatives of this compound exhibit inhibitory effects on enzymes like α-glucosidase and acetylcholinesterase. For instance, a study synthesized new sulfonamides incorporating the benzodioxin moiety and evaluated their inhibitory activity against these enzymes, demonstrating significant potential for therapeutic applications in Type 2 diabetes mellitus and Alzheimer's disease treatment .
Industry
In industrial applications, this compound is utilized in developing advanced materials and coatings due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-{2-[3-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved often include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Data Table: Comparative Analysis
Biological Activity
N-{2-[3-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and implications in various therapeutic areas.
Synthesis of the Compound
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis begins with 2,3-dihydrobenzo[1,4]-dioxin-6-amine and 4-methylbenzenesulfonyl chloride.
- Reaction Conditions : The reaction is carried out in an aqueous alkaline medium at room temperature. The pH is maintained between 9 and 10 using 10% Na2CO3.
- Formation of Intermediate : The product N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide is formed through a nucleophilic substitution reaction.
- Final Derivatization : This intermediate is further reacted with various bromoacetamides to yield the target compound.
This multi-step synthesis highlights the complexity involved in creating this compound and sets the stage for its biological evaluation .
Enzyme Inhibition Studies
Recent studies have evaluated the enzyme inhibitory potential of compounds related to this compound:
- α-Glucosidase Inhibition : Compounds derived from this synthesis were screened for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibitors of this enzyme are valuable in managing Type 2 Diabetes Mellitus (T2DM).
- Acetylcholinesterase Inhibition : The same compounds were also tested against acetylcholinesterase, which plays a crucial role in neurotransmission and is a target for Alzheimer's disease treatment .
Antiproliferative Activity
The antiproliferative effects of these compounds have been assessed in various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | SK-Hep-1 (Liver) | 12.5 | Moderate inhibition |
| Compound B | MDA-MB-231 (Breast) | 8.0 | Strong inhibition |
| Compound C | NUGC-3 (Gastric) | 15.0 | Moderate inhibition |
These results suggest that certain derivatives exhibit significant antiproliferative activity, indicating potential as anticancer agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Substituents on the Indole Ring : Variations in substituents can enhance or diminish enzyme inhibition or antiproliferative effects.
- Benzodioxin Moiety : The presence of the benzodioxin structure contributes to the compound's bioactivity by affecting its interactions with biological targets .
Case Study 1: Alzheimer’s Disease
In a recent study focusing on Alzheimer's disease, derivatives of this compound were tested for their ability to inhibit acetylcholinesterase. The most potent compound demonstrated an IC50 value of 5.5 µM, indicating strong potential for therapeutic use in Alzheimer's treatment .
Case Study 2: Diabetes Management
A separate investigation assessed the efficacy of these compounds in inhibiting α-glucosidase activity. One derivative showed an IC50 value of 20 µM, suggesting it could be beneficial in managing postprandial blood glucose levels in T2DM patients .
Q & A
Q. Which theoretical frameworks are most applicable for studying this compound’s mechanism of action?
- Methodological Answer :
- Ligand-Based Drug Design : Utilize pharmacophore modeling to identify critical functional groups.
- Transition State Theory : Analyze enzyme inhibition kinetics using Lineweaver-Burk plots.
- Network Pharmacology : Map the compound’s interactions within biological pathways via STRING or KEGG databases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
